

Toxicological comparison of Diisobutyl terephthalate with traditional phthalates

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Compound of Interest

Compound Name: *Diisobutyl terephthalate*

Cat. No.: *B099900*

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Toxicological Showdown: Diisobutyl Terephthalate vs. Traditional Phthalates

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of plasticizers is undergoing a significant shift, with **Diisobutyl terephthalate** (DIBT) emerging as a prominent alternative to traditional ortho-phthalates like Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), and Benzyl butyl phthalate (BBP). This transition is largely driven by concerns over the endocrine-disrupting properties and reproductive toxicity associated with these conventional plasticizers. This guide provides a comprehensive toxicological comparison of DIBT with DBP, DEHP, and BBP, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Toxicology Data

The following tables summarize the quantitative toxicological data for DIBT and the selected traditional phthalates across various endpoints.

Table 1: Acute Toxicity

The acute toxicity of these compounds is generally low, with high LD50 values.

Compound	CAS No.	Species	Route	LD50 (mg/kg bw)	Citation(s)
Diisobutyl terephthalate (DIBT)	18699-48-4	Rat	Oral	> 5000	
Dibutyl phthalate (DBP)	84-74-2	Rat	Oral	8000 - 20000	[1][2]
Mouse	Oral	5289	[3]		
Di(2- ethylhexyl) phthalate (DEHP)	117-81-7	Rat	Oral	~30000	
Benzyl butyl phthalate (BBP)	85-68-7	Rat	Oral	2000 - 20000	[4]

Table 2: Repeated Dose Toxicity (Subchronic Oral)

Repeated exposure to these phthalates reveals effects on various organs, particularly the liver and reproductive system.

Compound	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Target Organs	Citation(s)
Diisobutyl terephthalate (DIBT)	Rat	4 months	~500 (1% in diet)	~2500 (5% in diet)	Liver, Testes	
Dibutyl phthalate (DBP)	Rat	1 year	125	625	Liver, Kidney	[1]
Di(2-ethylhexyl) phthalate (DEHP)	Rat	90 days	37	190	Liver, Testes	
Benzyl butyl phthalate (BBP)	Rat	90 days	39.4 (male), 42 (female)	143 (male), 152 (female)	Liver, Kidney	

Table 3: Genotoxicity

The genotoxic potential of these compounds varies, with some showing evidence of DNA damage in specific assays.

Compound	Assay	System	S9 Activation	Result	Citation(s)
Diisobutyl terephthalate (DIBT)	Ames Test	S. typhimurium	+/-	Negative	
Comet Assay	Human mucosal cells	-	Positive (DNA strand breaks)		
Dibutyl phthalate (DBP)	Ames Test	S. typhimurium	+/-	Generally Negative	[5]
Comet Assay	Human mucosal cells	-	Positive (DNA strand breaks)		
Di(2-ethylhexyl) phthalate (DEHP)	Ames Test	S. typhimurium	+/-	Negative	[5]
Comet Assay	Human leukocytes	-	Positive (DNA damage)	[6][7]	
Benzyl butyl phthalate (BBP)	Ames Test	S. typhimurium	+/-	Negative	[5]

Table 4: Developmental and Reproductive Toxicity

The most significant concerns with traditional phthalates lie in their developmental and reproductive toxicity, particularly their anti-androgenic effects. DIBT has been shown to exhibit similar effects.

Compound	Species	Key Effect	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Citation(s)
Diisobutyl terephthalate (DIBT)	Rat	Decreased anogenital distance, undescended testes	250	500	
Dibutyl phthalate (DBP)	Rat	Seminiferous tubule atrophy, retained nipples	50	100	
Di(2- ethylhexyl) phthalate (DEHP)	Rat	Reproductive malformation s	4.8	>4.8	[8] [9]
Benzyl butyl phthalate (BBP)	Rat	Reduced birth weight	50	100	

Experimental Protocols

The toxicological data presented above are primarily derived from studies following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicity assays.

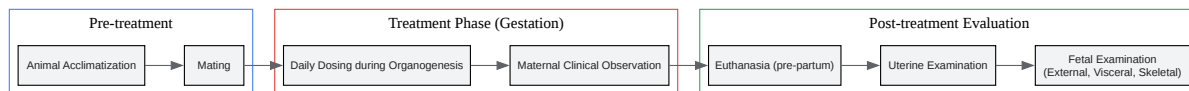
Acute Oral Toxicity (Following OECD Guideline 401)

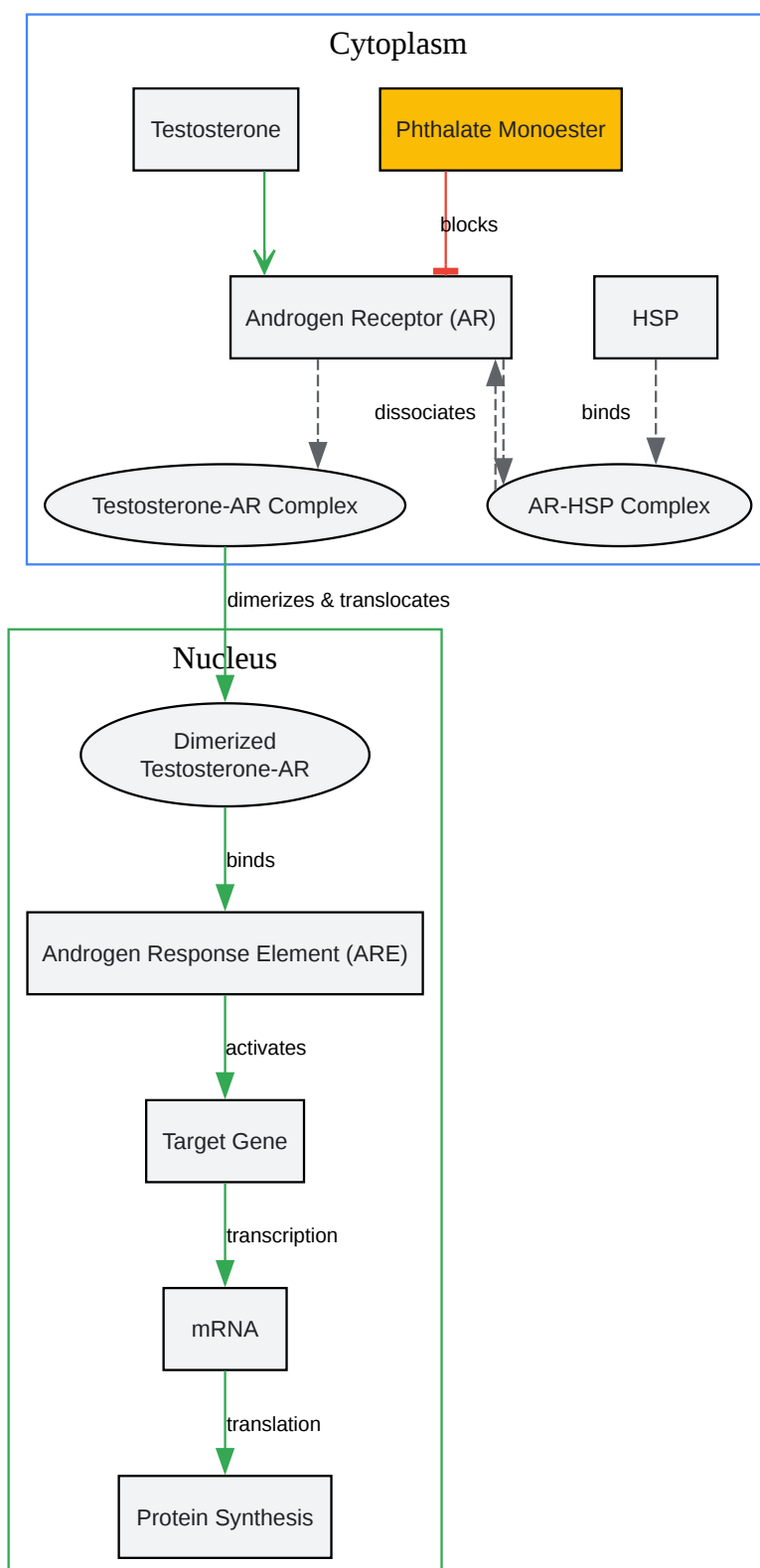
- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Animals: Typically, young adult rats of a single sex (or both) are used.

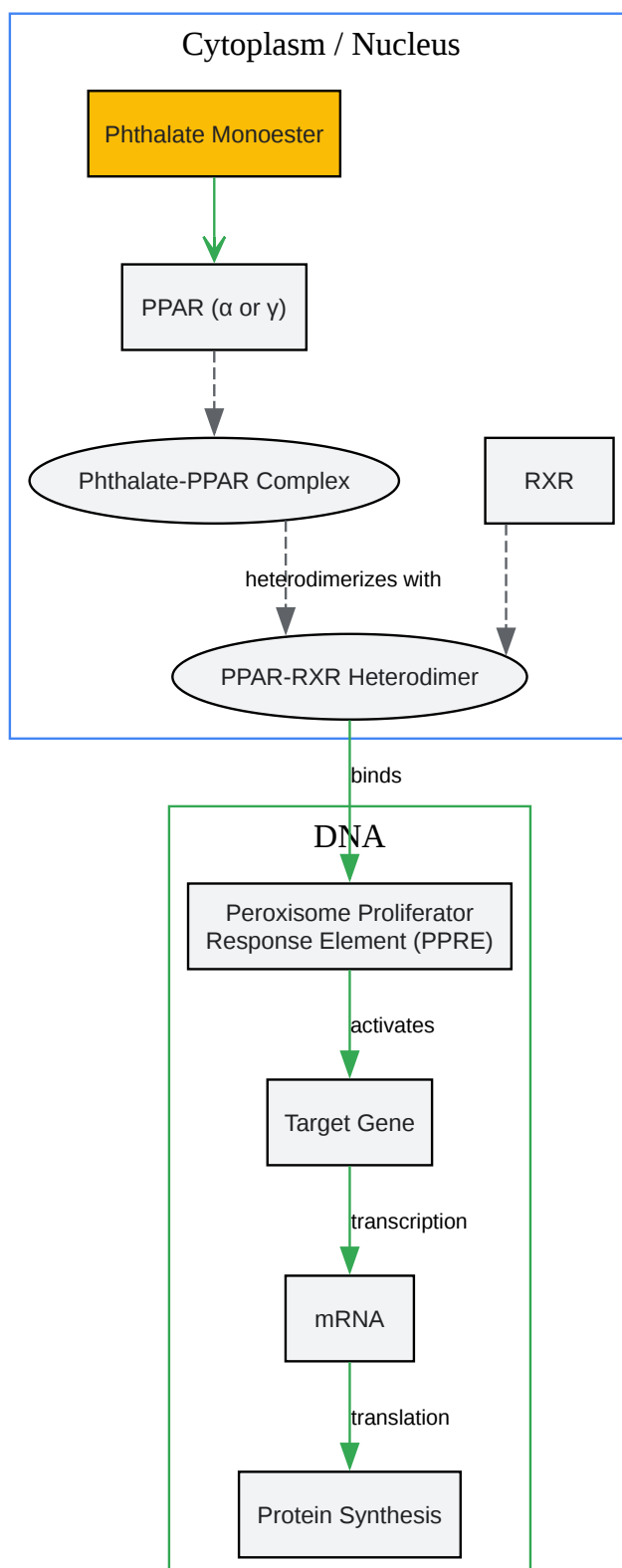
- **Procedure:** The test substance is administered in graduated doses to several groups of experimental animals, with one group serving as a control. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- **Endpoint:** The LD50 is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

- **Objective:** To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure to the pregnant female.
- **Animals:** Pregnant rodents (usually rats or rabbits) are used.
- **Procedure:** The test substance is administered daily to pregnant animals during the period of major organogenesis. Dams are monitored for signs of toxicity. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined.
- **Endpoints:** The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.







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- To cite this document: BenchChem. [Toxicological comparison of Diisobutyl terephthalate with traditional phthalates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099900#toxicological-comparison-of-diisobutyl-terephthalate-with-traditional-phthalates]

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